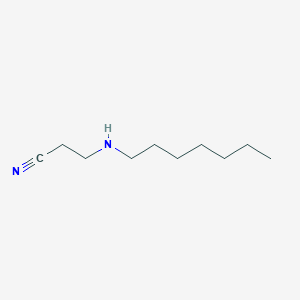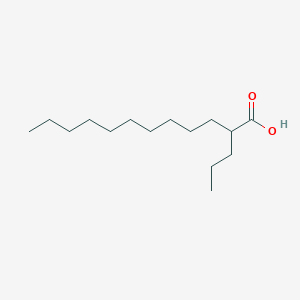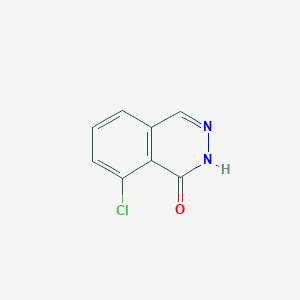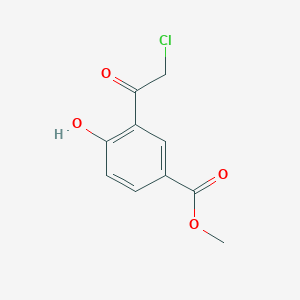![molecular formula C17H27BN2O3 B3071890 2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE CAS No. 1015242-42-8](/img/structure/B3071890.png)
2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE
Overview
Description
2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE is a complex organic compound with the molecular formula C17H27BN2O3 and a molecular weight of 318.22 . This compound is characterized by its unique structure, which includes a piperidinyl group and a dioxaborolan group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE involves multiple steps. One common synthetic route includes the reaction of 2-chloropyridine with 1-methyl-4-piperidinol in the presence of a base to form the intermediate 2-[(1-methyl-4-piperidinyl)oxy]pyridine. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl or dioxaborolan groups can be replaced by other functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions due to the presence of the boron-containing dioxaborolan group.
Scientific Research Applications
2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE involves its interaction with specific molecular targets. The piperidinyl group can interact with receptors or enzymes, while the dioxaborolan group can participate in boron-mediated reactions. These interactions can modulate biological pathways and result in various effects, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE include:
4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy: This compound shares the piperidinyl group but lacks the dioxaborolan group.
2-Chloropyridine: This compound shares the pyridine ring but lacks the piperidinyl and dioxaborolan groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound contains the dioxaborolan group but lacks the piperidinyl and pyridine groups.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)13-6-7-15(19-12-13)21-14-8-10-20(5)11-9-14/h6-7,12,14H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPDXVPALBXDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726163 | |
| Record name | 2-[(1-Methylpiperidin-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015242-42-8 | |
| Record name | 2-[(1-Methylpiperidin-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine](/img/structure/B3071811.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071818.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071826.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071830.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071838.png)
![1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B3071845.png)
![1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B3071854.png)



![4-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B3071878.png)
![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B3071901.png)

